molecular formula C9H18ClNO2 B1339998 4-(Piperidin-4-yl)butanoic acid hydrochloride CAS No. 84512-08-3

4-(Piperidin-4-yl)butanoic acid hydrochloride

Cat. No. B1339998
CAS RN: 84512-08-3
M. Wt: 207.7 g/mol
InChI Key: UTPNREIRALGKPW-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound that is structurally related to piperidine and butanoic acid. It is a derivative of piperidine, a six-membered heterocyclic amine, with a butanoic acid moiety attached to the nitrogen atom. The hydrochloride form indicates that it is a salt with hydrochloric acid, which may enhance its solubility in aqueous solutions.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach is the asymmetric organocatalytic synthesis, which can produce bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters. This method uses a chiral phosphoric acid catalyst and can yield products with high enantiomeric excess (ee) . Another method involves a tandem reductive amination-lactamization using sodium triacetoxyborohydride starting with 1-benzyl-4-piperidone and γ- or δ-amino esters or acids, which provides an efficient synthesis of piperidin-4-yl-substituted lactams .

Molecular Structure Analysis

The molecular structure of 4-piperidinecarboxylic acid hydrochloride has been elucidated using single crystal X-ray diffraction, computational calculations, and FTIR spectroscopy. The compound crystallizes in an orthorhombic space group with the piperidine ring adopting a chair conformation. The carboxyl group is in the equatorial position, and the chloride ion forms hydrogen bonds with the carboxyl group and electrostatic interactions with the protonated nitrogen of the piperidine ring .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, they can be used in the synthesis of tropolone derivatives through reactions with quinolines and benzoquinones . Additionally, piperidin-4-ylphosphinic and piperidin-4-ylphosphonic acids, analogues of GABA, can be synthesized through a sequence of Pudovik addition, Barton deoxygenation, and acidic hydrolysis . Moreover, piperidinones can be involved in three-component condensation reactions to form spiro-dihydropyrazolopyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Piperidin-4-yl)butanoic acid hydrochloride are influenced by its molecular structure. The presence of the carboxyl group and the protonated nitrogen suggests that the compound can engage in hydrogen bonding, which can affect its solubility and boiling point. The chloride ion may also contribute to the compound's ionic character, influencing its melting point and solubility in water. The chair conformation of the piperidine ring and the equatorial position of the carboxyl group can impact the compound's reactivity and interaction with other molecules .

Scientific Research Applications

  • Pharmaceutical Sciences

    • Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • The methods of application or experimental procedures vary widely depending on the specific therapeutic application. For example, in the case of anticancer agents, the compound might be administered intravenously or orally, and the dosage would depend on factors like the type and stage of cancer, the patient’s overall health, etc .
    • The outcomes also vary widely. For instance, an anticancer agent might be evaluated based on its ability to shrink tumors or slow the progression of the disease .
  • Organic Synthesis

    • 4-Piperidine butyric acid hydrochloride participates in the synthesis of FK866 [ ( E )- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis .
    • It serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis, such as reaction under controlled temperature and pressure conditions, purification of the product by distillation or chromatography, etc .
    • .
  • Modification of 3-amidinophenylalanine-derived matriptase inhibitors

    • This compound can be used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .
    • The outcomes would be evaluated based on the effectiveness of the modified inhibitors .
  • Reactions between Weinreb amides and 2-magnesiated oxazoles

    • This compound can be used as a reactant in reactions between Weinreb amides and 2-magnesiated oxazoles .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .
    • .
  • Synthesis of NAmPRTase inhibitors

    • This compound can be used as a reactant for the synthesis of NAmPRTase inhibitors .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .
    • The outcomes would be evaluated based on the effectiveness of the synthesized inhibitors .
  • Synthesis of FK866 analogs for NAD salvage inhibition

    • This compound can be used as a reactant for the synthesis of FK866 analogs for NAD salvage inhibition .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .
    • The outcomes would be evaluated based on the effectiveness of the synthesized FK866 analogs .
  • Synthesis of 1-Benzyl-4-piperidone

    • This compound can be used as a reactant for the synthesis of 1-Benzyl-4-piperidone .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .
  • Synthesis of 1-(2-Hydroxyethyl)piperazine

    • This compound can be used as a reactant for the synthesis of 1-(2-Hydroxyethyl)piperazine .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .
  • Synthesis of 2,3,4,5,6-Pentafluorobenzaldehyde

    • This compound can be used as a reactant for the synthesis of 2,3,4,5,6-Pentafluorobenzaldehyde .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .
  • Synthesis of 1-Boc-4-piperidone

    • This compound can be used as a reactant for the synthesis of 1-Boc-4-piperidone .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .
  • Synthesis of 4-Piperidone monohydrate hydrochloride

    • This compound can be used as a reactant for the synthesis of 4-Piperidone monohydrate hydrochloride .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .
  • Synthesis of 1-(2-Hydroxyethyl)piperidine

    • This compound can be used as a reactant for the synthesis of 1-(2-Hydroxyethyl)piperidine .
    • The methods of application or experimental procedures would involve standard techniques in organic synthesis .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It has a flash point of 210.2 °F - closed cup .

properties

IUPAC Name

4-piperidin-4-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h8,10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPNREIRALGKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584224
Record name 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)butanoic acid hydrochloride

CAS RN

84512-08-3
Record name 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidine butyric acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the 30% aqueous solution of 4-(4-pyridyl)butanoic acid hydrochloride prepared in step 2 (208.9 kg) and water (145 kg) is added platinum on charcoal (50% wet, 5%, 2.52 kg). The mixture is hydrogenated at about 70° C. under atmospheric pressure over 15 hours and then allowed to cool to ambient temperature. The catalyst is filtered and washed with water (20 kg). The resulting aqueous 16% solution of 4-piperidinebutanoic acid hydrochloride (388.5 kg) is used as is in step 4.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
208.9 kg
Type
reactant
Reaction Step One
Quantity
2.52 kg
Type
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Reaction Step One
Name
Quantity
145 kg
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The same procedure as in Example 1 was repeated except the following. The same reactor as used in Example 1 was charged with 13.5 g (0.067 mole) of a γ-(4-pyridyl)butyric acid hydrochloride with a purity of at least 99%, 27.0 g of water and 0.67 g of 5% Rh/C [0.25% by weight in terms of Rh based on the γ-(4-pyridyl)butyric acid hydrochloride]. The reaction was conducted at 60° C. for 8 hours. A γ-(4-piperidyl)butyric acid hydrochloride was produced in a yield of 97%.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.67 g
Type
catalyst
Reaction Step One
Name
Quantity
27 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)butanoic acid hydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)butanoic acid hydrochloride
Reactant of Route 3
4-(Piperidin-4-yl)butanoic acid hydrochloride
Reactant of Route 4
4-(Piperidin-4-yl)butanoic acid hydrochloride
Reactant of Route 5
4-(Piperidin-4-yl)butanoic acid hydrochloride
Reactant of Route 6
4-(Piperidin-4-yl)butanoic acid hydrochloride

Citations

For This Compound
3
Citations
M Keller, C Tränkle, X She, A Pegoli… - Bioorganic & medicinal …, 2015 - Elsevier
A series of new dibenzodiazepinone-type muscarinic receptor ligands, including two homo-dimeric compounds, was prepared. Sixteen representative compounds were characterized in …
Number of citations: 20 www.sciencedirect.com
DKH Ho - 2016 - repository.cam.ac.uk
The development of a palladium-catalysed C–H carbonylation of hindered secondary amines is described. Central to this strategy is the temporary conversion of simple ketones into …
Number of citations: 4 www.repository.cam.ac.uk
O Ortega Granda - 2022 - theses.fr
Au cours de l'infection virale, la présence d'intermédiaires de réplication de l'ARN viral dans le cytoplasme déclenche la réponse antivirale. l'ARN viral est reconnu par des récepteurs …
Number of citations: 0 www.theses.fr

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